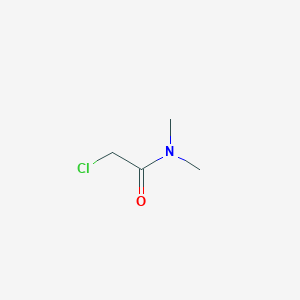

2-Chloro-N,N-dimethylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-6(2)4(7)3-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPPLECAZBTMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181257 | |

| Record name | 2-Chloro-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2675-89-0 | |

| Record name | 2-Chloro-N,N-dimethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2675-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorodimethylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002675890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N,N-dimethylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N,N-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chlorodimethylacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3TRD462F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-N,N-dimethylacetamide physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-N,N-dimethylacetamide

Introduction

This compound (CAS RN: 2675-89-0), also commonly known as N,N-Dimethylchloroacetamide, is a chlorinated amide that serves as a versatile solvent and key intermediate in organic synthesis.[1] With the molecular formula C₄H₈ClNO, this compound is particularly valuable in the production of pharmaceuticals and agrochemicals.[1][2] Its utility stems from its ability to dissolve a wide range of organic compounds and facilitate chemical reactions, often under mild conditions, thereby enhancing workflow efficiency for researchers and chemical industry professionals.[1]

This guide provides a comprehensive overview of the core physical properties of this compound. As a Senior Application Scientist, the objective is to synthesize publicly available data with practical, field-proven insights. This document is structured to offer not just data, but also the causality behind experimental choices and the logic of analytical validation, serving as an essential reference for scientists and drug development professionals.

Section 1: Core Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its application in research and development, influencing everything from reaction setup and solvent selection to purification strategies and safety protocols. The properties of this compound are summarized below, followed by a detailed discussion of each parameter.

Summary of Physical Properties

| Property | Value | Source(s) |

| CAS Number | 2675-89-0 | [3] |

| Molecular Formula | C₄H₈ClNO | [1][3][4] |

| Molecular Weight | 121.57 g/mol | [1][4] |

| Appearance | Colorless to light yellow/brown liquid | [1][4][5] |

| Density | 1.182 g/mL at 20 °C | [4][6] |

| Melting Point | 15 to 18 °C | [1] |

| Boiling Point | 98-100 °C at 11 mmHg; 165-169 °C at 760 mmHg | [1][5][7] |

| Refractive Index | n20/D 1.478 - 1.479 | [1] |

| Flash Point | >110 °C (>230 °F) (closed cup) | |

| Solubility | Soluble in many organic solvents; low solubility in water | [5][8] |

Molecular Identity

-

IUPAC Name: this compound[3]

-

Common Synonyms: N,N-Dimethylchloroacetamide, N,N-Dimethyl-2-chloroacetamide[3]

-

Molecular Structure: The molecule consists of an acetyl group where the alpha-carbon is substituted with a chlorine atom, and the amide nitrogen is disubstituted with two methyl groups. This structure imparts high polarity and aprotic characteristics, similar to its parent compound, N,N-Dimethylacetamide (DMAc).[9]

Appearance and Odor

At room temperature, this compound typically presents as a colorless to pale yellow or brown liquid.[1][5] The variation in color can be indicative of purity; highly pure samples are generally colorless, while trace impurities or degradation products may impart a yellowish hue. It is often described as having a faint odor.

Density

The most consistently reported density is 1.182 g/mL at 20 °C.[4][6] This value is critical for laboratory workflows, enabling accurate mass calculations from measured volumes. When designing experiments, this density must be considered for layering with aqueous or other organic phases during workup procedures.

Thermal Properties

-

Melting Point: There is some variation in the reported melting point, with values ranging from 15-16 °C to 18 °C.[1] A lower value of -20 °C has also been reported, which may correspond to the parent compound DMAc.[5][10] The 15-18 °C range suggests that the compound may solidify if stored under refrigeration, a factor to consider for handling.

-

Boiling Point: The boiling point is highly dependent on pressure. At atmospheric pressure (760 mmHg), it boils in the range of 165-169 °C.[5] However, like many high-boiling organic compounds, it is often purified by vacuum distillation to prevent thermal decomposition. Common literature values include 98-100 °C at 11 mmHg and 100 °C at 14 mmHg.[1][7]

-

Flash Point: With a flash point above 110 °C, the compound is not considered highly flammable, but it is combustible. Standard precautions to avoid open flames in its presence are warranted.[11]

Solubility Profile

This compound is soluble in a variety of organic solvents, including alcohols, ethers, and ketones.[5] It has slight solubility in chloroform, hexanes, and methanol.[8] Its solubility in water is reported to be low, a key distinction from the water-miscible parent compound, DMAc.[5][12] This property is advantageous in synthetic protocols where biphasic reaction or extraction conditions are required.

Refractive Index

The refractive index is a sensitive measure of a substance's purity and is consistently reported as n20/D 1.479.[2] This parameter can be used as a rapid, non-destructive quality control check to verify the identity and approximate purity of a sample against a reference standard.

Section 2: Spectroscopic and Analytical Characterization

Confirming the identity and purity of a chemical is a cornerstone of scientific integrity. For this compound, a combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural validation.

Caption: Workflow for the comprehensive analytical validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two key signals:

-

A singlet around δ 4.0-4.2 ppm corresponding to the two protons of the chloromethyl group (Cl-CH₂ -C=O).

-

Two singlets (or one broadened singlet at room temperature) around δ 2.9-3.1 ppm for the six protons of the two N-methyl groups (-N(CH₃ )₂). The rotation around the C-N amide bond is restricted, which can make these two methyl groups magnetically non-equivalent, resulting in two distinct signals.

-

-

¹³C NMR: The carbon NMR spectrum should display four signals:

-

A signal for the carbonyl carbon (C =O) around δ 165-170 ppm .

-

A signal for the chloromethyl carbon (Cl-C H₂) around δ 40-45 ppm .

-

Two signals for the N-methyl carbons (-N(C H₃)₂) around δ 35-38 ppm , again due to restricted C-N bond rotation.

-

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Utilize a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16 to 64 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: Process the raw free induction decay (FID) by applying a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For this compound, the spectrum is dominated by a strong, sharp absorption band corresponding to the amide carbonyl (C=O) stretch, typically found in the range of 1640-1680 cm⁻¹ . Other significant peaks include C-H stretching vibrations around 2900-3000 cm⁻¹ and the C-Cl stretching vibration, which is expected in the fingerprint region around 700-800 cm⁻¹ .[3]

-

Sample Preparation: As the compound is a liquid at room temperature, the simplest method is to acquire a "neat" spectrum.

-

Acquisition: Place a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Analysis: Mount the plates in the spectrometer and acquire the spectrum. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires only a drop of the sample placed directly on the crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 121.[3]

-

Isotopic Pattern: A crucial validation point is the presence of the M+2 isotope peak at m/z 123. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the M⁺ and M+2 peaks should appear in an approximate 3:1 intensity ratio , which is a characteristic signature for a monochlorinated compound.

-

Fragmentation: A prominent peak is often observed at m/z 72 , corresponding to the [CH₂CON(CH₃)₂]⁺ fragment after the loss of the chlorine atom.[3]

Section 3: Safety, Handling, and Storage

Scientific advancement must be pursued with an unwavering commitment to safety. This compound is a hazardous substance that requires careful handling.

Caption: A logical workflow for the safe handling and storage of chemical reagents.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with several hazards:

-

Acute Toxicity (Oral): Harmful if swallowed.[3]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3]

-

Water Hazard: It is classified in Water Hazard Class 3 (WGK 3), indicating it is severely hazardous to water.

Handling and Personal Protective Equipment (PPE)

Given its corrosive nature, all manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[13]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[14]

-

Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile or neoprene).[5]

-

Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible.

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area below 30°C.[4][5][6] Keep containers tightly closed to prevent moisture absorption and potential hydrolysis. Store away from strong oxidizing agents.[10][15]

-

Disposal: Waste material is considered hazardous and must be disposed of through a licensed disposal company in accordance with local, state, and federal regulations.[13][14] Do not allow the product to enter drains.[14]

Conclusion

This compound is a valuable reagent whose effective and safe use is predicated on a thorough understanding of its physical properties. This guide has consolidated key data on its physicochemical characteristics, spectroscopic profile, and safety considerations. The provided protocols and workflows are designed to empower researchers, scientists, and drug development professionals to handle this compound with confidence and scientific rigor. Discrepancies in reported values, such as for the melting point, underscore the importance of verifying properties on received lots, as purity can significantly influence physical constants. Always consult the most current Safety Data Sheet (SDS) from the supplier before commencing any work.[13]

References

- ChemBK. (2024). N,N-dimethyl-2-chloro acetamide. ChemBK. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

- IndiaMART. (n.d.). Chloro-N,N-Dimethylacetamide, High Purity Industrial Lab Chemical. IndiaMART. [Link]

- Sinowin Chemical. (n.d.). 2-Chloro-N, N-Dimethylacetamide. Sinowin Chemical. [Link]

- Wiley-VCH GmbH. (n.d.). This compound - Optional[Near IR] - Spectrum. SpectraBase. [Link]

- NIST. (n.d.). 2-Chloro-N-methylacetamide. NIST WebBook. [Link]

- University of Waterloo. (2015). Safety Data Sheet: N,N-Dimethylacetamide.

- Wikipedia. (n.d.). Dimethylacetamide. Wikipedia. [Link]

- NIST. (n.d.). N,N-Dimethylacetamide. NIST WebBook. [Link]

- ChemBK. (2024). N,N-Dimethylacetamide. ChemBK. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-氯-N,N-二甲基乙酰胺 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. haihangchem.com [haihangchem.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 2675-89-0 [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound CAS#: 2675-89-0 [m.chemicalbook.com]

- 9. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 10. N,N-Dimethylacetamide | 127-19-5 [chemicalbook.com]

- 11. uwaterloo.ca [uwaterloo.ca]

- 12. productcatalog.eastman.com [productcatalog.eastman.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. chembk.com [chembk.com]

An In-depth Technical Guide to 2-Chloro-N,N-dimethylacetamide

For Distribution: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N,N-dimethylacetamide, also known as N,N-Dimethylchloroacetamide, is a versatile chlorinated amide compound that serves as a crucial reagent and intermediate in a multitude of organic synthesis applications.[1][2] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where its unique chemical structure facilitates the construction of complex molecular architectures.[1][2] This guide provides a comprehensive overview of its chemical structure, formula, synthesis, reactivity, and applications, grounded in established scientific principles and supported by authoritative references.

Core Chemical Identity and Properties

This compound is a colorless to yellow or brown liquid at room temperature.[1][3] It is characterized by a distinct molecular structure that dictates its chemical behavior and physical properties.

Chemical Structure and Formula

The fundamental identity of this compound is captured by its chemical formula and structure.

The structure features a central acetamide backbone with a chlorine atom substituted on the alpha-carbon and two methyl groups attached to the amide nitrogen.

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Physicochemical Properties

A summary of key physical and chemical properties is essential for practical laboratory use.

| Property | Value | Reference |

| Appearance | Colorless to yellow to brown liquid | [1][3] |

| Boiling Point | 98 - 100 °C at 11-15 mmHg | [1][7] |

| Density | 1.182 g/mL at 20 °C | [1][5] |

| Refractive Index | n20/D 1.479 | [5] |

| Melting Point | 15 - 16 °C | [1] |

| Flash Point | >110 °C (>230 °F) - closed cup | |

| Solubility | Soluble in many organic solvents | [9] |

Synthesis and Manufacturing

The industrial and laboratory-scale synthesis of this compound is typically achieved through the amidation of chloroacetyl chloride with dimethylamine. The reaction requires careful control of conditions to ensure high yield and purity.

General Synthesis Pathway

A common method involves the reaction of dimethylamine with chloroacetyl chloride in the presence of a base and a suitable solvent.[10][11] The base is crucial for neutralizing the hydrogen chloride byproduct generated during the reaction.

Diagram 2: Synthesis of this compound

General workflow for the amidation reaction.

Laboratory-Scale Synthesis Protocol

The following protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

Dimethylamine

-

Chloroacetyl chloride

-

Sodium carbonate (or another suitable base)

-

Dichloromethane (or another suitable chlorinated solvent)

-

Water

-

Anhydrous magnesium sulfate (or other drying agent)

Procedure:

-

A solution of an alkali metal salt (e.g., sodium acetate) and water is prepared in a chlorinated hydrocarbon solvent (e.g., dichloromethane).[10]

-

The mixture is cooled to between -15°C and -8°C.

-

Dimethylamine gas is bubbled through the cooled solution.[10]

-

Chloroacetyl chloride is added dropwise to the reaction mixture while maintaining the temperature between -8°C and 5°C and controlling the pH between 5 and 8.[10]

-

After the addition is complete, the reaction is stirred for 1-3 hours.[10]

-

The reaction product is filtered to remove inorganic salts.[12]

-

The aqueous phase is extracted with the chlorinated hydrocarbon solvent.[10]

-

The combined organic phases are dried, and the solvent is removed by distillation.[10]

-

The resulting crude product is then purified by vacuum distillation to yield the final product.[10]

This process, when carefully executed, can achieve product purity of over 99% and a yield of 87-92%.[10]

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum of N,N-dimethylacetamide (a related compound) shows two distinct singlets for the two N-methyl groups due to restricted rotation around the C-N amide bond.[13][14] A similar pattern would be expected for the chloro-derivative, along with a singlet for the α-chloro methylene protons. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the α-chloro methylene carbon, and the two N-methyl carbons. |

| IR Spectroscopy | The infrared spectrum will exhibit a strong absorption band for the C=O (amide) stretching vibration, typically in the range of 1630-1680 cm⁻¹.[8][15][16] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[8][17][18] |

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the presence of the electrophilic α-carbon and the amide functional group.

Key Reactions

The chlorine atom significantly enhances the reactivity of the molecule, making it an excellent substrate for nucleophilic substitution reactions.[2] This property is fundamental to its broad applicability in organic synthesis. It can be used in catalytic reactions, acylation reactions, and the synthesis of various amine compounds.[9]

Major Applications

This compound is a vital intermediate and reagent in several key areas:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it has been used in the synthesis of (S)-carbinoxamine.[5][12]

-

Agrochemical Production: It is utilized in the manufacturing of pesticides and herbicides.

-

Organic Synthesis: It acts as a versatile building block for introducing the N,N-dimethylacetamido moiety into molecules.[2]

-

Catalysis: It can function as an organic catalyst, for example, in the preparation of phosphorylated thiosemicarbazide.[2][12]

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Hazard Identification

The compound is classified with several hazards.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07 | Danger | H302: Harmful if swallowed.[7] |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[7] |

Recommended Handling Procedures

Diagram 3: Safe Handling Workflow

Key considerations for the safe handling of this compound.

It is imperative to consult the full Safety Data Sheet (SDS) before use.[7][19] Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19] Avoid contact with skin, eyes, and clothing.[20] In case of exposure, follow the first-aid measures outlined in the SDS immediately.[19]

Conclusion

This compound is a cornerstone reagent in modern organic chemistry, with significant applications in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its chemical properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and responsible use in research and development.

References

- SIELC Technologies. (2018, May 16). This compound.

- PubChem. (n.d.). Chloro-N,N-diethylacetamide.

- Angene. (2025, October 27). This compound: Your Essential Organic Catalyst and Synthesis Intermediate.

- PubChem. (n.d.). This compound.

- Sinowin Chemical. (n.d.). 2-Chloro-N, N-Dimethylacetamide.

- NIST. (n.d.). 2-Chloro-N-methylacetamide.

- ChemBK. (2024, April 10). N,N-dimethyl-2-chloro acetamide.

- NIST. (n.d.). 2-Chloro-N-methylacetamide Mass Spectrum.

- SpectraBase. (n.d.). This compound.

- Google Patents. (n.d.). CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.

- University of Waterloo. (2015, March 2). Safety Data Sheet.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(15), 5496–5500.

- Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [https://en.wikipedia.org/wiki/Dimethylacetamide][30]

- Muathen, H. A. (2021). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. ChemistrySelect, 6(41), 11255-11276. [This is a general reference for the reactivity of related compounds and not directly cited in the text]

- An Group Export. (n.d.). Buy 2-chloro-n n-dimethylacetamide.

- University of California, Santa Barbara. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide.

- Google Patents. (n.d.). CN100376545C - N, the preparation method of N-dimethyl chloroacetamide.

- Shimadzu. (n.d.). Monitoring Dimethylacetamide in Complex Water Matrix Using GC-MS/MS (MRM).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 2675-89-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound - N,N-Dimethylchloroacetamide [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. This compound | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. CN1721392A - N, the preparation method of N-dimethyl chloroacetamide - Google Patents [patents.google.com]

- 11. CN100376545C - N, the preparation method of N-dimethyl chloroacetamide - Google Patents [patents.google.com]

- 12. This compound | 2675-89-0 [chemicalbook.com]

- 13. chemistry.montana.edu [chemistry.montana.edu]

- 14. N,N-Dimethylacetamide(127-19-5) 1H NMR [m.chemicalbook.com]

- 15. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) IR Spectrum [m.chemicalbook.com]

- 16. N,N-Dimethylacetamide(127-19-5) IR Spectrum [m.chemicalbook.com]

- 17. 2-Chloro-N-methylacetamide [webbook.nist.gov]

- 18. shimadzu.com [shimadzu.com]

- 19. fishersci.com [fishersci.com]

- 20. chemicalbook.com [chemicalbook.com]

CAS number 2675-89-0 properties

An In-depth Technical Guide to Key Compounds in Pharmaceutical Development

Executive Summary

This technical guide is designed for researchers, scientists, and drug development professionals. A critical clarification is necessary regarding the compound associated with CAS number 2675-89-0. While this number correctly identifies the synthetic intermediate 2-Chloro-N,N-dimethylacetamide , search inquiries often conflate it with N-Desethylamodiaquine , the principal active metabolite of the antimalarial drug amodiaquine. N-Desethylamodiaquine is of significant interest in pharmacology and drug development. This guide will first define the properties of the true compound for CAS 2675-89-0 and then provide a comprehensive technical overview of N-Desethylamodiaquine, which is likely the intended subject of interest for a drug development audience.

Part 1: The Identity and Properties of CAS 2675-89-0

The Chemical Abstracts Service (CAS) registry number 2675-89-0 is unequivocally assigned to the compound This compound .

This compound is a chlorinated organic chemical primarily utilized as a versatile solvent and a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its reactivity, enhanced by the presence of a chlorine atom, makes it valuable for nucleophilic substitution reactions.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈ClNO | [1][3] |

| Molecular Weight | 121.56 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Boiling Point | 98-100 °C at 11 mmHg | [4][5][6] |

| Density | 1.182 g/mL at 20 °C | [4][5][7] |

| Refractive Index | n20/D 1.479 | [5] |

| Melting Point | 15-16 °C | [5] |

| Flash Point | >110 °C (>230 °F) - closed cup | [7] |

| Solubility | Soluble in water and ethanol | [2][8] |

Applications in Synthesis

This compound is a key building block in the production of several Active Pharmaceutical Ingredients (APIs). Its primary role is to serve as a reactant in multi-step synthetic pathways.

-

Camostat Mesylate: It is used as a key intermediate in the synthesis of Camostat mesylate, a serine protease inhibitor.[1]

-

(S)-Carbinoxamine: The compound was historically used in the synthesis of (S)-carbinoxamine, an antihistamine.

-

Thienopyridines and Cetirizine: It also finds application in the synthesis of these compounds.

The general workflow for its use involves its reaction with a nucleophile, where the chlorine atom is displaced to form a new carbon-nucleophile bond, extending the molecular structure.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[7][9][10]

-

Hazard Classifications: Acute Toxicity (Oral, Category 4), Skin Corrosion (Category 1B).[7]

-

Personal Protective Equipment (PPE): Requires the use of faceshields, chemical-resistant gloves, goggles, and a suitable respirator.[7]

-

Storage: Should be stored in a well-ventilated place, locked up, with the container tightly closed, below 30°C.[4][9]

-

Incompatibilities: Strong oxidizing agents, strong bases, and strong acids.[9]

Part 2: N-Desethylamodiaquine - The Key Antimalarial Metabolite

While not associated with CAS 2675-89-0, N-Desethylamodiaquine (DEAQ) is the compound of primary interest in the context of antimalarial drug development. It is the principal, biologically active metabolite of the 4-aminoquinoline antimalarial drug, Amodiaquine (AQ).[11][12][13][14]

Introduction and Pharmacological Significance

After oral administration, amodiaquine is rapidly and extensively metabolized in the liver to DEAQ.[12][15] This metabolic conversion is so significant that the internal exposure to DEAQ can be up to 240-fold higher than that of the parent drug, amodiaquine.[11] Consequently, DEAQ is considered the primary driver of the antimalarial activity observed after amodiaquine treatment.[12][16] Although amodiaquine itself is more potent in vitro, its low concentration in the blood means DEAQ is responsible for most of the therapeutic effect.[12][17]

Metabolic Pathway and Bioactivation

The metabolism of amodiaquine is a critical determinant of its efficacy and toxicity profile.

-

Primary Metabolic Route: The N-desethylation of amodiaquine to DEAQ is mediated almost exclusively by the cytochrome P450 isoform CYP2C8 .[14][16][18] The high affinity and turnover of amodiaquine by this enzyme make it an excellent marker for CYP2C8 activity.[18]

-

Further Metabolism: DEAQ can be further metabolized to an inactive metabolite, bis-desethylamodiaquine, though the enzymatic route for this step is not fully characterized.[15][16]

-

Bioactivation and Toxicity: Amodiaquine can also be bioactivated by multiple CYPs (including CYP3A4, CYP2C8, CYP2C9, and CYP2D6) to a reactive quinoneimine intermediate.[11] This reactive metabolite is implicated in the rare but severe idiosyncratic hepatotoxicity and agranulocytosis associated with amodiaquine use.[11] Research indicates that DEAQ also undergoes bioactivation, and due to its much higher systemic exposure, its bioactivation may contribute more significantly to the overall hepatic exposure to reactive intermediates than that of amodiaquine itself.[11]

Caption: Figure 1: Amodiaquine Metabolic Pathway

Antimalarial Activity and Mechanism of Action

DEAQ exhibits potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its mechanism of action, like other 4-aminoquinolines, is believed to involve the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This leads to the accumulation of toxic free heme, which kills the parasite.

The in vitro efficacy of DEAQ has been extensively studied against various strains of P. falciparum.

| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference(s) |

| N-Desethylamodiaquine (DEAQ) | V1/S (Resistant) | 97 | [13][19] |

| 3D7 (Sensitive) | 25 | [13][19] | |

| Field Isolates (Thailand) | 67.5 | [17] | |

| Amodiaquine (AQ) | V1/S (Resistant) | 15 | [19] |

| 3D7 (Sensitive) | 8 | [19] | |

| Field Isolates (Thailand) | 18.2 | [17] | |

| Chloroquine (CQ) | Field Isolates (Thailand) | 313 | [17] |

Note: IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration of a drug required to inhibit 50% of parasite growth. Lower values indicate higher potency.

Interestingly, studies have shown a synergistic effect between amodiaquine and DEAQ against P. falciparumin vitro, suggesting that the combination of parent drug and metabolite is more effective than either agent alone.[14] Furthermore, the cross-resistance observed clinically between chloroquine and amodiaquine appears to be more closely related to the cross-resistance between chloroquine and DEAQ.[17]

Pharmacokinetics and Drug Interactions

The pharmacokinetic profile of DEAQ is characterized by slow elimination, with the metabolite being detectable in plasma for up to a month after a single dose.[16][20] This long half-life contributes to its therapeutic efficacy and post-treatment prophylactic effect.

-

Protein Binding: Both amodiaquine and DEAQ are extensively bound (over 90%) to plasma proteins.[15][16]

-

Drug-Drug Interactions: Amodiaquine and/or DEAQ have been shown to inhibit other cytochrome P450 enzymes, specifically CYP2D6 and CYP2C9.[20] This creates a potential for drug-drug interactions when co-administered with medications metabolized by these enzymes.

Experimental Protocols: In Vitro Antimalarial Susceptibility Testing

Determining the IC₅₀ of DEAQ against P. falciparum is a fundamental experiment for drug development professionals.

Objective: To quantify the in vitro activity of N-Desethylamodiaquine against a laboratory-adapted strain of P. falciparum.

Methodology: SYBR Green I-based Microplate Assay

-

Parasite Culture:

-

Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

-

Incubate at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.

-

Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.

-

-

Drug Plate Preparation:

-

Prepare a stock solution of N-Desethylamodiaquine dihydrochloride in 70% ethanol or DMSO, followed by serial dilution in complete culture medium.

-

In a 96-well microplate, add 100 µL of the diluted drug solutions to the respective wells. Include drug-free wells as negative controls and wells with known antimalarials (e.g., chloroquine) as positive controls.

-

-

Assay Procedure:

-

Adjust the synchronized parasite culture to 1% parasitemia and 2% hematocrit.

-

Add 100 µL of this parasite suspension to each well of the drug-prepared microplate.

-

Incubate the plate for 72 hours under the standard culture conditions.

-

-

Lysis and Staining:

-

After incubation, prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye.

-

Add 100 µL of this lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

-

Data Acquisition and Analysis:

-

Read the fluorescence of each well using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Subtract the background fluorescence from blank wells (containing erythrocytes but no parasites).

-

Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

-

Caption: Figure 2: Workflow for In Vitro Antimalarial Susceptibility Assay

Conclusion

For professionals in research and drug development, precise chemical identification is paramount. CAS 2675-89-0 identifies the synthetic reagent This compound . However, the pharmacologically significant compound often associated with this topic is N-Desethylamodiaquine (DEAQ) , the active metabolite of amodiaquine. Understanding the metabolism, potent antimalarial activity, pharmacokinetic profile, and potential for toxicity of DEAQ is crucial for the development of new antimalarial therapies and for optimizing the use of existing amodiaquine-based combination treatments.

References

- Li, X., et al. (2009). Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N‐desethylamodiaquine. British Journal of Clinical Pharmacology, 68(3), 449-462.

- Li, X. Q., et al. (2002). Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate. The Journal of Pharmacology and Experimental Therapeutics, 300(2), 399-407.

- PharmGKB. Amodiaquine Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium.

- Wennerholm, A., et al. (2006). Amodiaquine, its desethylated metabolite, or both, inhibit the metabolism of debrisoquine (CYP2D6) and losartan (CYP2C9) in vivo. European Journal of Clinical Pharmacology, 62(8), 629-636.

- Hodel, E. M., et al. (2013). Population Pharmacokinetic and Pharmacodynamic Modeling of Amodiaquine and Desethylamodiaquine in Women with Plasmodium vivax Malaria during and after Pregnancy. Antimicrobial Agents and Chemotherapy, 57(2), 753-761.

- Apicule. This compound (CAS No: 2675-89-0) API Intermediate Manufacturers.

- Pooyindee, N., et al. (1989). A comparison of the in vitro activities of amodiaquine and desethylamodiaquine against isolates of Plasmodium falciparum. The American Journal of Tropical Medicine and Hygiene, 40(1), 7-10.

- Leang, R., et al. (2016). Population Pharmacokinetics of the Antimalarial Amodiaquine: a Pooled Analysis To Optimize Dosing. Antimicrobial Agents and Chemotherapy, 60(9), 5285-5295.

Sources

- 1. apicule.com [apicule.com]

- 2. CAS 2675-89-0: this compound | CymitQuimica [cymitquimica.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. haihangchem.com [haihangchem.com]

- 5. 2675-89-0 | CAS DataBase [m.chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2-氯-N,N-二甲基乙酰胺 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. eosmedchem.com [eosmedchem.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N‐desethylamodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. caymanchem.com [caymanchem.com]

- 15. journals.asm.org [journals.asm.org]

- 16. journals.asm.org [journals.asm.org]

- 17. A comparison of the in vitro activities of amodiaquine and desethylamodiaquine against isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Amodiaquine, its desethylated metabolite, or both, inhibit the metabolism of debrisoquine (CYP2D6) and losartan (CYP2C9) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-N,N-dimethylacetamide molecular weight

An In-depth Technical Guide to 2-Chloro-N,N-dimethylacetamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a halogenated amide with the molecular formula C₄H₈ClNO, serves as a pivotal reagent and intermediate in modern organic synthesis. Its unique chemical structure, featuring an activated carbon-chlorine bond adjacent to a dimethyl amide functional group, imparts a versatile reactivity profile that is highly valued in the pharmaceutical and agrochemical industries. This guide provides a comprehensive technical overview of its physicochemical properties, established synthesis methodologies, core reactivity principles, and significant applications. By elucidating the mechanistic underpinnings of its utility and providing detailed experimental context, this document aims to equip researchers and development professionals with the critical knowledge required to effectively and safely leverage this compound in their work. The molecular weight of this compound is approximately 121.56 g/mol .[1][2]

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in a laboratory or industrial setting. This compound is a clear, colorless to pale yellow liquid under standard conditions.[3] Its key properties are summarized in the table below, providing a quantitative basis for experimental design, including solvent selection, reaction temperature control, and purification strategies.

| Property | Value | Source(s) |

| Molecular Weight | 121.56 g/mol | PubChem[1] |

| Molecular Formula | C₄H₈ClNO | PubChem[1] |

| CAS Number | 2675-89-0 | PubChem[1] |

| Density | 1.182 g/mL at 20 °C | Sigma-Aldrich, ChemBK[4] |

| Boiling Point | 98-100 °C at 11 mmHg | ChemBK, Apexmol[3][4] |

| Melting Point | 15-16 °C | ChemBK[4] |

| Flash Point | >110 °C (>230 °F) - Closed Cup | Sigma-Aldrich |

| Refractive Index | n20/D 1.479 | Sigma-Aldrich |

| Appearance | Clear, colorless to pale yellow liquid | Apexmol[3] |

| Solubility | Miscible with water; slightly soluble in chloroform, hexane, methanol | ChemicalBook, ChemBK[4][5] |

Synthesis and Manufacturing Principles

The industrial and laboratory-scale synthesis of this compound is typically achieved via the amidation of a chloroacetyl derivative with dimethylamine. The most common and direct method involves the reaction of chloroacetyl chloride with dimethylamine.

Causality of Experimental Design: This synthesis route is favored due to the high reactivity of the acid chloride (chloroacetyl chloride) with the nucleophilic amine (dimethylamine). The reaction is highly exothermic and proceeds rapidly. To control the reaction rate and prevent side product formation, it is crucial to manage the temperature, typically by cooling the reaction vessel. An acid scavenger, such as an alkali metal salt (e.g., sodium carbonate or sodium acetate) or an excess of the amine, is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the unreacted dimethylamine, rendering it non-nucleophilic and halting the reaction.[6]

A generalized workflow for this synthesis is depicted below.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its nature as a potent electrophilic alkylating agent. The presence of the chlorine atom makes the adjacent carbon atom susceptible to nucleophilic attack.

Expertise & Experience: The reactivity of the C-Cl bond is significantly enhanced by the adjacent carbonyl group of the amide. This electron-withdrawing group polarizes the C-Cl bond, increasing the partial positive charge on the carbon and making it a more "active" electrophile compared to simple alkyl chlorides like chloroethane. This activation is crucial for its effectiveness in reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, enabling the introduction of the CH₂CON(CH₃)₂ moiety into target molecules.[3] This transformation is a cornerstone of nucleophilic substitution reactions.[3]

Caption: Core reactivity pathway of this compound.

Applications in Research and Drug Development

This compound is a versatile building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[3] Its ability to readily alkylate various functional groups makes it an indispensable tool for molecular elaboration and scaffold modification.

Case Study: Synthesis of (S)-Carbinoxamine A notable application is its use as a key intermediate in the synthesis of (S)-carbinoxamine, an antihistamine.[3] In this context, the molecule is used to introduce the N,N-dimethylethanamine side chain, which is critical for the drug's pharmacological activity. The synthesis involves the alkylation of a precursor molecule with this compound, followed by reduction of the amide carbonyl to the corresponding amine.

This highlights a common strategic workflow in drug development: using a stable, reactive handle like this compound to install a functional group that can be further transformed in a subsequent step.

Experimental Protocol: N-Alkylation of an Aniline Derivative

This protocol describes a general, self-validating procedure for the N-alkylation of a primary aromatic amine using this compound.

Trustworthiness: This protocol is designed to be self-validating by incorporating in-process checks (TLC monitoring) and a robust purification sequence. The choice of a non-nucleophilic base is critical to prevent competitive reactions.

Materials:

-

Substituted Aniline (1.0 eq)

-

This compound (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted aniline (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.2 M concentration relative to the aniline).

-

Reagent Addition: Add this compound (1.1 eq) to the stirring mixture at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible (typically 4-12 hours). Causality Note: Heating accelerates the rate of this Sₙ2 reaction, which can be sluggish at room temperature. K₂CO₃ is an effective and economical base that is largely insoluble in acetonitrile, simplifying filtration.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and rinse the solid with a small amount of ethyl acetate.

-

Workup - Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x). This removes any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure N-alkylated product.

Safety, Handling, and Disposal

This compound is a hazardous substance that requires careful handling to minimize risk.

-

Hazard Profile: The compound is classified as harmful if swallowed, corrosive, and causes serious eye and skin irritation.[7][8] It may also cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[7][8]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[7] Ensure containers are kept tightly closed in a dry, cool, and well-ventilated area designated for corrosive materials.[8]

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[8]

-

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste and processed by a licensed disposal company.[7][8]

Conclusion

This compound is a high-value reagent whose utility is firmly established in the fields of organic synthesis and medicinal chemistry. Its predictable reactivity, driven by an electronically activated C-Cl bond, allows for the efficient installation of the dimethylacetamido moiety, a common structural motif in pharmaceuticals. A comprehensive understanding of its properties, synthesis, and safe handling protocols, as detailed in this guide, is essential for any scientist seeking to exploit its full synthetic potential.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75886, this compound.

- SIELC Technologies (2018). This compound.

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16844, Chloro-N,N-diethylacetamide.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Uses of 2-Chloro-N,N-diethylacetamide.

- ChemBK. N,N-dimethyl-2-chloro acetamide.

- Sinowin Chemical. 2-Chloro-N, N-Dimethylacetamide.

- Apexmol. This compound: Your Essential Organic Catalyst and Synthesis Intermediate.

- Google Patents (2006). CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.

- University of Waterloo (2015). Safety Data Sheet: N,N-Dimethylacetamide.

- Royal Society of Chemistry (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

- ResearchGate (2025). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.

- LookChem. N,N-dimethylacetamide (DMAC): Application and market prospects of efficient solvent.

- An Group Export. Buy 2-chloro-n n-dimethylacetamide.

- National Institutes of Health (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants.

Sources

- 1. This compound | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. N,N-Dimethylacetamide: Uses, Preparation and Toxicities_Chemicalbook [chemicalbook.com]

- 6. CN1721392A - N, the preparation method of N-dimethyl chloroacetamide - Google Patents [patents.google.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Density of 2-Chloro-N,N-dimethylacetamide at 20°C

Introduction: Beyond a Simple Value

For the discerning researcher, scientist, or drug development professional, the physical properties of a chemical compound are not mere data points; they are foundational pillars upon which robust scientific inquiry and process development are built. 2-Chloro-N,N-dimethylacetamide (DMAC-Cl), a versatile organic intermediate and solvent, is a case in point. While its utility in the synthesis of Active Pharmaceutical Ingredients (APIs), such as Camostat mesylate, is established, a thorough understanding of its physicochemical characteristics is paramount for its effective and safe application[1]. This guide provides an in-depth exploration of the density of this compound at 20°C, moving beyond the presentation of a single value to a comprehensive discussion of its determination, significance, and practical application.

The Significance of Density in a Pharmaceutical Context

In the realms of pharmaceutical development and manufacturing, density is a critical parameter that influences a multitude of processes. For a substance like this compound, which often serves as a reaction solvent or an intermediate, its density has direct implications for:

-

Process Engineering and Scale-up: Accurate density values are essential for the correct sizing of reactors, pumps, and other process equipment. In fluid dynamics, density is a key factor in determining flow regimes and mixing efficiencies.

-

Reaction Kinetics and Stoichiometry: In many synthetic protocols, reactants are added by volume. Precise knowledge of the density allows for the accurate calculation of molar equivalents, which is crucial for reaction optimization and yield maximization.

-

Quality Control and Purity Assessment: Density is a sensitive indicator of a substance's purity. Deviations from the established value can signify the presence of impurities or residual solvents, making it a valuable quality control metric.

-

Formulation and Drug Delivery: In liquid formulations, the density of excipients and solvents can affect the stability, solubility, and bioavailability of the final drug product.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's properties is essential for its proper handling and application. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2675-89-0 | [1] |

| Molecular Formula | C₄H₈ClNO | [1] |

| Molecular Weight | 121.57 g/mol | [1] |

| Density at 20°C | 1.182 g/mL | Multiple sources |

| Boiling Point | 98-100°C at 11 mmHg | Multiple sources |

| Refractive Index (n20/D) | 1.479 | Multiple sources |

| Appearance | Colorless to yellow liquid | Multiple sources |

Experimental Determination of Density

The accurate determination of a liquid's density is a fundamental laboratory practice. Two prevalent and reliable methods for this purpose are the pycnometer method and the oscillating U-tube densitometer method. Both are capable of providing high-precision results when executed with care.

Method 1: The Pycnometer Method - A Gravimetric Approach

The pycnometer method is a classic and highly accurate gravimetric technique for determining the density of liquids. It relies on the precise measurement of the mass of a known volume of the liquid. The causality behind this method's accuracy lies in the use of a calibrated glass vessel (the pycnometer) with a fixed and precisely known volume.

Caption: Workflow for density determination using a pycnometer.

Materials:

-

Pycnometer (Gay-Lussac or similar)

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature water bath (set to 20.0 ± 0.1°C)

-

This compound (sample)

-

Deionized water (for calibration)

-

Acetone or other suitable solvent (for cleaning)

-

Lint-free tissues

Safety Precautions: this compound is corrosive and harmful if swallowed. Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. In case of skin contact, wash immediately with plenty of water. If ingested or if you feel unwell, seek immediate medical attention.

Procedure:

-

Preparation and Cleaning:

-

Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and then with deionized water.

-

Dry the pycnometer completely in an oven or by purging with a stream of dry, clean air or nitrogen.

-

Allow the pycnometer to cool to ambient temperature in a desiccator.

-

-

Mass of the Empty Pycnometer:

-

Carefully weigh the clean, dry pycnometer with its stopper on an analytical balance. Record this mass as m₀.

-

-

Calibration with Deionized Water:

-

Fill the pycnometer with deionized water that has been equilibrated to 20°C.

-

Insert the stopper, ensuring that any excess water is expelled through the capillary. The pycnometer should be completely full with no air bubbles.

-

Place the filled pycnometer in the constant temperature water bath at 20°C for at least 20 minutes to ensure thermal equilibrium.

-

Remove the pycnometer from the bath and carefully dry the exterior with a lint-free tissue.

-

Weigh the pycnometer filled with water and record the mass as m₁.

-

-

Measurement of this compound:

-

Empty and thoroughly dry the pycnometer as in step 1.

-

Fill the dry pycnometer with this compound that has been equilibrated to 20°C.

-

Insert the stopper, allowing the excess liquid to be expelled.

-

Thermostate the filled pycnometer in the water bath at 20°C for 20 minutes.

-

Remove the pycnometer, dry the exterior, and weigh it. Record this mass as m₂.

-

-

Calculations:

-

Mass of water (m_water): m_water = m₁ - m₀

-

Volume of the pycnometer (V_pyc) at 20°C: V_pyc = m_water / ρ_water (where ρ_water is the density of water at 20°C, which is approximately 0.9982 g/mL)

-

Mass of the sample (m_sample): m_sample = m₂ - m₀

-

Density of the sample (ρ_sample) at 20°C: ρ_sample = m_sample / V_pyc

-

Method 2: The Oscillating U-Tube Densitometer - A Modern Approach

Modern digital density meters based on the oscillating U-tube principle offer a rapid and highly accurate method for density determination. This technique measures the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. The principle is that the resonant frequency is directly related to the mass, and therefore the density, of the liquid in the tube.

Caption: Workflow for density determination using an oscillating U-tube densitometer.

Materials:

-

Oscillating U-tube densitometer with temperature control

-

Syringes for sample injection

-

This compound (sample)

-

Deionized water and dry air (for calibration)

-

Suitable solvent (e.g., acetone) for cleaning

-

Waste container

Safety Precautions: As with the pycnometer method, handle this compound in a fume hood and wear appropriate PPE.

Procedure:

-

Instrument Setup and Calibration:

-

Turn on the densitometer and allow it to warm up and stabilize at the set temperature of 20.0°C.

-

Perform a two-point calibration according to the manufacturer's instructions. This typically involves measuring the resonant frequency of the empty (air-filled) U-tube and then the U-tube filled with deionized water. The instrument's software uses these two points to establish a linear relationship between the oscillation period and density.

-

-

Sample Measurement:

-

Draw the this compound sample into a clean, dry syringe.

-

Carefully inject the sample into the U-tube, ensuring that the tube is completely filled and that no air bubbles are introduced. The presence of air bubbles will lead to erroneously low density readings.

-

Allow the displayed density reading to stabilize. This indicates that the sample has reached thermal equilibrium with the U-tube.

-

Record the stable density value displayed by the instrument.

-

-

Cleaning:

-

After the measurement, flush the U-tube with a suitable solvent (e.g., acetone) to remove the sample.

-

Dry the U-tube by passing a stream of clean, dry air through it until the density reading returns to that of air.

-

Conclusion: An Essential Parameter for Scientific Rigor

The density of this compound at 20°C, established as 1.182 g/mL, is a fundamental physical constant with significant implications for its application in research and development, particularly within the pharmaceutical industry. The choice of experimental method for its determination, whether the traditional pycnometer or a modern oscillating U-tube densitometer, should be guided by the required precision and available resources. Adherence to meticulous experimental technique and stringent safety protocols is non-negotiable for obtaining reliable data and ensuring operator safety. This guide has aimed to provide not just the value of this important property, but also the scientific rationale and practical steps for its accurate determination, thereby empowering researchers to utilize this compound with confidence and precision in their scientific endeavors.

References

- Apicule. (n.d.). This compound (CAS No: 2675-89-0) API Intermediate Manufacturers.

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-N,N-dimethylacetamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-N,N-dimethylacetamide (DMAC-Cl) in organic solvents. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights. In the absence of extensive quantitative solubility data in publicly available literature, this guide establishes a predictive framework based on the molecule's physicochemical properties and the principles of solvent-solute interactions. Furthermore, it provides a detailed, self-validating experimental protocol for the precise determination of DMAC-Cl solubility, empowering researchers to generate the specific data required for their applications.

Introduction: Understanding the Significance of this compound

This compound, also known as N,N-Dimethyl-2-chloroacetamide, is a versatile chlorinated amide utilized as a reagent and solvent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility in facilitating a variety of chemical reactions underscores the importance of understanding its behavior in different solvent environments.[1] A thorough knowledge of its solubility is critical for reaction optimization, purification processes, and formulation development.

This guide moves beyond a simple listing of properties to provide a deeper understanding of the molecular interactions that govern the solubility of DMAC-Cl. By examining its structure and comparing it to its parent compound, N,N-dimethylacetamide (DMAc), we can elucidate the factors influencing its solubility profile.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of DMAC-Cl is essential for predicting its solubility. These properties dictate the nature and strength of intermolecular forces between the solute and potential solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈ClNO | [2] |

| Molecular Weight | 121.57 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1][3] |

| Density | 1.182 g/mL at 20 °C | [3] |

| Melting Point | 15-16 °C | [3] |

| Boiling Point | 98-100 °C at 11 mmHg | [1][3] |

| CAS Number | 2675-89-0 |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is rooted in the concept of intermolecular forces: a solute will dissolve in a solvent if the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.

The key structural features of this compound that influence its solubility are:

-

The Amide Group: The N,N-disubstituted amide functionality provides a significant dipole moment, making the molecule polar.

-

The Alpha-Chloro Group: The electron-withdrawing nature of the chlorine atom further increases the polarity of the molecule and can influence hydrogen bonding capabilities.

-

The N,N-Dimethyl Groups: These groups add to the steric bulk and contribute to the molecule's overall size and shape.

Comparison with N,N-dimethylacetamide (DMAc)

The parent compound, N,N-dimethylacetamide (DMAc), is a well-known polar aprotic solvent that is miscible with water and a wide range of organic solvents, with the exception of aliphatic hydrocarbons.[4] The introduction of a chlorine atom in the alpha position to the carbonyl group in DMAC-Cl is expected to modulate its solubility profile in several ways:

-

Increased Polarity: The electronegative chlorine atom enhances the dipole moment of the molecule, potentially increasing its affinity for polar solvents.

-

Hydrogen Bonding: While DMAC-Cl is a hydrogen bond acceptor (at the carbonyl oxygen and amide nitrogen), it lacks a hydrogen bond donor. The presence of the chloro group may sterically hinder or electronically influence the accessibility of the lone pairs on the oxygen and nitrogen for hydrogen bonding.

-

Van der Waals Forces: The larger size and greater polarizability of the chlorine atom compared to a hydrogen atom will lead to stronger van der Waals interactions.

Qualitative and Predicted Solubility Profile

Based on the available literature and the theoretical framework, a qualitative solubility profile for this compound can be constructed.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO) | High | The polarity of DMAC-Cl is well-matched with these solvents, leading to strong dipole-dipole interactions. |

| Polar Protic Solvents (e.g., Alcohols, Water) | Moderate to Low | While soluble in many alcohols, its solubility in water is low.[2] This is likely due to the disruption of the strong hydrogen-bonding network of water without the ability to reciprocate as a hydrogen bond donor. It is reported to be slightly soluble in methanol.[3] |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Low to Slight | The significant polarity of DMAC-Cl results in weak interactions with nonpolar solvents. It is reported to be slightly soluble in hexane.[3] |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate to High | The presence of the chloro group in DMAC-Cl suggests favorable interactions with other chlorinated solvents. It is reported to be slightly soluble in chloroform.[3] |

It is important to note that "slightly soluble" is a qualitative term and the actual quantitative solubility can vary significantly.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the scarcity of quantitative data, a robust and reliable experimental protocol is essential for researchers to determine the solubility of this compound in specific solvents of interest. The isothermal shake-flask method is a widely accepted and accurate technique for determining thermodynamic solubility.

Rationale Behind the Shake-Flask Method

This method is considered the "gold standard" because it allows for the establishment of a true thermodynamic equilibrium between the undissolved solute and the saturated solution. By ensuring an excess of the solid phase and allowing sufficient time for equilibration, the measured concentration of the solute in the liquid phase represents its maximum solubility at that temperature.

Experimental Workflow Diagram

Sources

A Senior Application Scientist's In-Depth Guide to 2-Chloro-N,N-dimethylacetamide (CDA) Safety

An Essential Reference for Researchers and Drug Development Professionals

Introduction

2-Chloro-N,N-dimethylacetamide (CDA), a reactive chloroacetyl amide derivative, is a valuable reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility in introducing the N,N-dimethylacetamide moiety into molecules makes it a key building block for complex chemical architectures. However, its reactivity also brings significant health and safety considerations. This guide provides a comprehensive overview of the safety data for CDA, grounded in authoritative sources, to ensure its safe handling and use in a research and development setting.

Chemical and Physical Properties

A thorough understanding of a chemical's properties is foundational to its safe handling. These properties dictate its behavior under various conditions and inform the selection of appropriate safety measures.

| Property | Value | Source |

| CAS Number | 2675-89-0 | [1][2][3] |

| Molecular Formula | C₄H₈ClNO | [1] |

| Molecular Weight | 121.57 g/mol | [2][3] |

| Appearance | Colorless to yellow liquid | [2][4] |

| Density | 1.182 g/mL at 20 °C | [2][3][5] |

| Flash Point | >110 °C (>230 °F) - closed cup | [2] |

| Boiling Point | 98-100°C at 11 mmHg | [6] |

| Refractive Index | n20/D 1.479 | [2][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute toxicity and severe skin corrosion.[1][2][7]

GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][7]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2][7]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[7]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory System: May cause respiratory irritation.[7]

Hazard Pictograms:

corrosive irritant

Hazard Statements:

-

May cause respiratory irritation.[7]

The corrosive nature of this compound is a critical consideration. The chloroacetyl group is reactive and can readily alkylate biological macromolecules, leading to cell damage and severe tissue burns upon contact.

Safe Handling and Storage: A Proactive Approach

Given its hazardous properties, a stringent and proactive approach to handling and storage is paramount. The following protocols are designed to minimize exposure and ensure a safe working environment.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

-

Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[7]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[8]

The causality here is straightforward: a fume hood captures vapors at the source, preventing them from entering the breathing zone of the researcher.

Personal Protective Equipment (PPE): The Essential Barrier

When engineering controls cannot eliminate all risks of exposure, PPE provides a crucial barrier.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[2] Standard safety glasses are insufficient due to the risk of splashes.

-

Skin Protection:

-

Gloves: Wear solvent-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[9]

-

Protective Clothing: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron or suit.[10]

-

-

Respiratory Protection: If working outside of a fume hood (a scenario that should be avoided) or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[7]

The following diagram illustrates the hierarchy of controls, emphasizing the importance of prioritizing engineering solutions over reliance on PPE.

Caption: Hierarchy of controls for managing chemical risks.

Storage Requirements

Proper storage is critical to prevent accidental release, degradation, and reaction with incompatible materials.

-

Location: Store in a cool, dry, and well-ventilated area.[7] Keep containers tightly closed.[7][8]

-

Compatibility: Store in a designated corrosives area, away from incompatible materials such as strong oxidizing agents.[7][11]

-

Security: Store in a locked cabinet or an area with restricted access.[7][8]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a rapid and informed response is crucial to minimizing harm.

First-Aid Measures

Immediate action is required.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7] Do not delay.

-

Skin Contact: Immediately remove all contaminated clothing.[7] Flush skin with plenty of water for at least 15 minutes.[7] Seek immediate medical attention.[7]

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[7][8] If not breathing, give artificial respiration.[8] Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water.[7][8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[7]

The following workflow outlines the critical steps for responding to an exposure incident.

Caption: Workflow for responding to a chemical exposure.

Spill Response Protocol

A small spill can quickly become a major incident if not handled correctly.

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Prevent further leakage or spillage if it is safe to do so.[8] Do not let the product enter drains.[8]

-

Absorb: Soak up the spill with an inert absorbent material (e.g., vermiculite, dry sand, or earth).[8] Do not use combustible materials like sawdust.

-